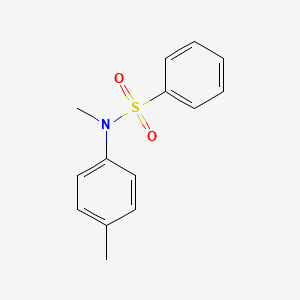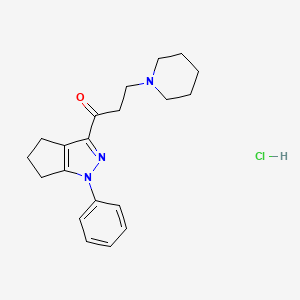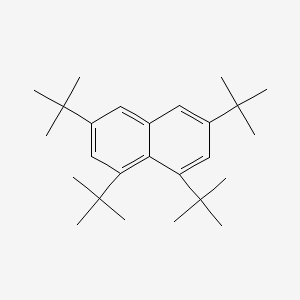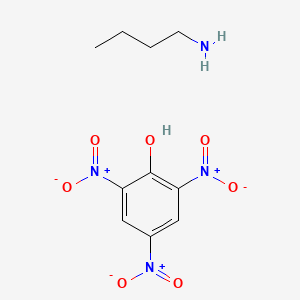
n-Butylamine picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butylamine picrate is an organic compound formed by the reaction of n-butylamine with picric acid This compound is known for its applications in various fields, including chemistry and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-Butylamine picrate can be synthesized by reacting n-butylamine with picric acid in an appropriate solvent. The reaction typically involves mixing equimolar amounts of n-butylamine and picric acid in a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature until the formation of a yellow precipitate, which is this compound. The precipitate is then filtered, washed with cold solvent, and dried under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise control of temperature and stirring, and efficient filtration and drying systems to produce this compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
n-Butylamine picrate undergoes various chemical reactions, including:
Oxidation: n-Butylamine can be oxidized to form butylamine oxide.
Reduction: Picric acid can be reduced to form picramic acid.
Substitution: The amino group in n-butylamine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Butylamine oxide.
Reduction: Picramic acid.
Substitution: N-substituted butylamine derivatives.
Wissenschaftliche Forschungsanwendungen
n-Butylamine picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, explosives, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of n-butylamine picrate involves the interaction of the amino group in n-butylamine with various molecular targets. The picrate moiety can participate in electron transfer reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- sec-Butylamine picrate
- tert-Butylamine picrate
- Isobutylamine picrate
Uniqueness
n-Butylamine picrate is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
17711-96-5 |
|---|---|
Molekularformel |
C10H14N4O7 |
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
butan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3-4-5/h1-2,10H;2-5H2,1H3 |
InChI-Schlüssel |
RYEAYELDPCBMPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


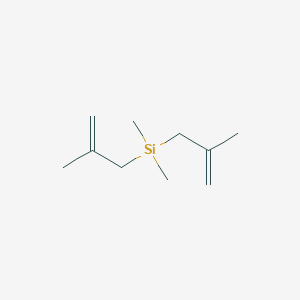


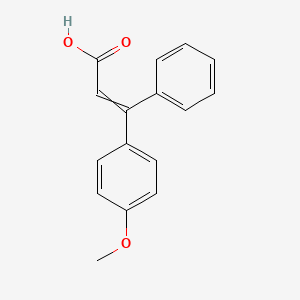

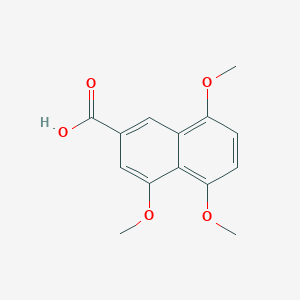

![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)


